molecular formula C14H20N4O3S B12712447 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- CAS No. 115636-79-8

1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)-

Cat. No.: B12712447
CAS No.: 115636-79-8
M. Wt: 324.40 g/mol
InChI Key: PVJUULXOCTVZCK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry

The compound is systematically named N-(3-morpholin-4-ylpropyl)-1H-benzimidazole-2-sulfonamide under IUPAC conventions. This nomenclature reflects its core benzimidazole ring (a bicyclic structure comprising fused benzene and imidazole rings), the sulfonamide group at position 2, and the 3-(4-morpholinyl)propyl side chain attached to the sulfonamide nitrogen. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, is positioned at the terminal end of the propyl chain.

Registered under CAS number 115636-79-8, this compound is cataloged in chemical databases with additional identifiers, including PubChem CID 3087690 and DTXSID70151154. Synonyms such as N-(3-(4-morpholinyl)propyl)-1H-benzimidazole-2-sulfonamide and 1H-Benzimidazole-2-sulfonamide, N-[3-(4-morpholinyl)propyl]- are frequently used in literature and commercial listings.

Molecular Formula and Weight Analysis

The molecular formula C₁₄H₂₀N₄O₃S corresponds to a calculated molecular weight of 324.40 g/mol. Elemental composition analysis reveals a nitrogen-rich structure (17.27% nitrogen by mass), characteristic of benzimidazole derivatives, with sulfur contributing 9.88% of the molecular mass. The molecular weight aligns with values reported for analogous benzimidazole-sulfonamide hybrids, though the inclusion of the morpholine ring introduces distinct physicochemical properties, including enhanced solubility in polar solvents compared to non-morpholinylated analogs.

Structural Relationship to Benzimidazole-Sulfonamide Derivatives

Structurally, this compound belongs to a class of benzimidazole-sulfonamide hybrids where the sulfonamide group at position 2 of the benzimidazole core is functionalized with alkyl or aryl substituents. The 3-(4-morpholinyl)propyl chain differentiates it from simpler derivatives such as 1H-benzimidazole-2-sulfonamide (unsubstituted) or those with shorter alkyl chains.

Comparative analysis with related molecules reveals two critical structural features:

  • Morpholine Integration : The morpholine ring introduces a tertiary amine and ether group, enhancing hydrogen-bonding capacity and influencing receptor binding kinetics. This feature is shared with pharmacologically active morpholine-benzimidazole hybrids reported as dual cyclooxygenase inhibitors.
  • Sulfonamide Connectivity : The sulfonamide group (-SO₂NH-) acts as a hydrogen-bond donor/acceptor, a trait associated with enzyme inhibitory activity in carbonic anhydrase and cyclooxygenase targets.

The compound’s three-dimensional conformation, as depicted in PubChem’s interactive 3D model, shows a planar benzimidazole core with the sulfonamide and morpholinylpropyl groups adopting staggered orientations relative to the bicyclic system. This spatial arrangement may facilitate interactions with hydrophobic pockets in biological targets while maintaining solubility through the morpholine oxygen’s polarity.

Properties

CAS No.

115636-79-8

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1H-benzimidazole-2-sulfonamide

InChI

InChI=1S/C14H20N4O3S/c19-22(20,14-16-12-4-1-2-5-13(12)17-14)15-6-3-7-18-8-10-21-11-9-18/h1-2,4-5,15H,3,6-11H2,(H,16,17)

InChI Key

PVJUULXOCTVZCK-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNS(=O)(=O)C2=NC3=CC=CC=C3N2

Origin of Product

United States

Preparation Methods

Synthesis of Benzimidazole Core

The benzimidazole nucleus is typically synthesized by cyclization of o-phenylenediamine derivatives with carboxylic acids, aldehydes, or related reagents under acidic or dehydrating conditions. An alternative industrially viable method involves intramolecular dehydrating cyclization of 2-(N-substituted)-aminoaryl ureas using reagents such as dichloro triphenylphosphine or dibromo triphenylphosphine at mild temperatures (10–50 °C) for 0.5–24 hours, yielding 2-(N-substituted)-amino-benzimidazole derivatives with good efficiency.

Step Reagents/Conditions Notes
Cyclization 2-(N-substituted)-aminoaryl urea + dichloro triphenylphosphine 10–25 °C, 1–10 h, organic base present
Deprotection Base treatment to remove protecting groups Conventional methods

Introduction of Sulfonamide Group

The sulfonamide functionality at the 2-position of benzimidazole is introduced by reaction with sulfonyl chlorides. For example, benzimidazole derivatives react with sulfonyl chloride reagents in the presence of a base such as triethylamine in polar aprotic solvents like dimethylformamide (DMF). This step is typically performed at room temperature to moderate heating, yielding benzimidazole-sulfonyl hybrids in good to excellent yields.

Step Reagents/Conditions Notes
Sulfonylation Benzimidazole derivative + sulfonyl chloride + triethylamine DMF solvent, room temperature

N-(3-(4-morpholinyl)propyl) Substitution

The N-substitution with the 3-(4-morpholinyl)propyl group is achieved by nucleophilic substitution or alkylation reactions. A common method involves stirring the benzimidazole-2-sulfonamide intermediate with 3-(4-morpholinyl)propyl halides or related electrophiles in the presence of a base such as potassium carbonate in solvents like dimethyl sulfoxide (DMSO) at low temperatures (e.g., ice bath) to control reaction rate and selectivity. After completion, the product is isolated by extraction and purified by recrystallization.

Step Reagents/Conditions Notes
Alkylation Benzimidazole-2-sulfonamide + 3-(4-morpholinyl)propyl bromide + K2CO3 DMSO, ice bath, 15 min stirring

Representative Reaction Scheme Summary

Step Reaction Type Key Reagents Conditions Outcome
1 Cyclization to benzimidazole 2-(N-substituted)-aminoaryl urea + dichloro triphenylphosphine 10–25 °C, 1–10 h 2-(N-substituted)-amino-benzimidazole
2 Sulfonylation Benzimidazole + sulfonyl chloride + triethylamine DMF, RT Benzimidazole-2-sulfonamide
3 N-alkylation Benzimidazole-2-sulfonamide + 3-(4-morpholinyl)propyl bromide + K2CO3 DMSO, ice bath 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)-

Analytical Characterization

The synthesized compound is typically characterized by:

Research Findings and Notes

  • The intramolecular dehydrating cyclization method for benzimidazole formation is industrially favorable due to inexpensive raw materials, mild conditions, and simple operations.
  • Sulfonylation reactions proceed efficiently in the presence of triethylamine and DMF, yielding high purity products suitable for further functionalization.
  • The alkylation step with morpholinylpropyl halides requires careful temperature control to avoid side reactions and ensure high selectivity.
  • The overall synthetic route is modular, allowing for structural variations on the benzimidazole or sulfonamide moieties to tailor biological activity.

Chemical Reactions Analysis

Types of Reactions

1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications

A. Antimicrobial Activity
Benzimidazole derivatives, including 1H-Benzimidazole-2-sulfonamide compounds, have been extensively studied for their antimicrobial properties. Research indicates that these compounds exhibit notable activity against various Gram-positive and Gram-negative bacteria. For instance, a series of benzimidazole derivatives demonstrated significant antibacterial effects with minimum inhibitory concentration (MIC) values indicating potency against pathogens such as Staphylococcus aureus and Escherichia coli .

B. Antiviral Properties
Recent studies have highlighted the antiviral potential of benzimidazole derivatives. Certain compounds have shown efficacy against enteroviruses and herpes simplex virus (HSV), with IC50 values indicating effective inhibition of viral replication . The mechanism involves interference with viral entry or replication processes, making it a promising area for further research.

C. Anti-inflammatory Effects
Compounds derived from benzimidazole have been reported to exhibit anti-inflammatory properties. A study on specific derivatives indicated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in mediating inflammatory responses . Such compounds could serve as alternatives or adjuncts to traditional anti-inflammatory medications.

Case Studies

A. Epilepsy Treatment
A patent described the use of benzimidazole sulfonamides for treating sodium channel-mediated diseases like epilepsy. The compounds were shown to reduce seizure frequency in animal models, highlighting their potential as antiepileptic agents .

B. Antimicrobial Efficacy
In a comprehensive study evaluating various benzimidazole derivatives, several compounds were synthesized and tested against a range of bacterial strains. The findings indicated that specific substitutions on the benzimidazole ring significantly enhanced antibacterial activity, suggesting avenues for developing new antibiotics .

Data Tables

Compound Target Activity MIC/IC50 Value Reference
1H-Benzimidazole-2-sulfonamideAntibacterial50 μg/ml (S. typhi)
1H-Benzimidazole-2-sulfonamideAntiviral (Coxsackie virus)1.76 μg/ml
1H-Benzimidazole-2-sulfonamideCOX-2 InhibitionIC50 = 0.0370 nM
1H-Benzimidazole-2-sulfonamideH+/K+-ATPase InhibitionNot specified

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.

Comparison with Similar Compounds

Table 2. Inferred Physicochemical Properties

Compound Melting Point (°C) Solubility (Polarity) Bioactivity Hypothesis
Target Compound Moderate (morpholine) Enzyme inhibition, antimicrobial
3s/3t () 92–96 Low (bulky groups) Proton pump inhibition
Compound High (hydroxypropyl) Antiproliferative

Research Findings and Implications

  • Sulfonamide vs. Sulfinyl/Thioether : The target compound’s sulfonamide group likely enhances polarity and binding specificity compared to sulfinyl or thioether analogues, which may improve pharmacokinetics .
  • Morpholinylpropyl Advantage : The morpholine ring’s ether-oxygen and tertiary amine could facilitate blood-brain barrier penetration or target kinase enzymes, unlike the hydroxypropyl group in .
  • Synthesis Optimization : High-yield methods from (87%) suggest that analogous strategies (e.g., sulfonyl chloride coupling) could streamline the target compound’s production .

Biological Activity

1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews its biological activity, synthesizing findings from various studies, including data tables and case studies.

  • Molecular Formula : C14H20N4O3S
  • Molecular Weight : 320.40 g/mol
  • Structure : The compound features a benzimidazole ring fused with a sulfonamide group and a morpholinyl propyl substituent.

Antimicrobial Activity

1H-Benzimidazole-2-sulfonamide derivatives have shown promising antimicrobial properties. In a study evaluating various benzimidazole derivatives, it was found that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Streptococcus faecalis.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
2gStreptococcus faecalis8
2gStaphylococcus aureus4
2gMethicillin-resistant S. aureus4

The results indicated that the compound 2g showed the best results among tested derivatives, suggesting that structural modifications can enhance antimicrobial efficacy .

Anticancer Activity

The anticancer properties of 1H-benzimidazole derivatives have been extensively studied, particularly their effects on various cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells through mitochondrial pathways.

Case Study: MDA-MB-231 Cell Line
In vitro studies involving the MDA-MB-231 breast cancer cell line demonstrated that compounds with specific N-substituents exhibited varying degrees of antiproliferative activity. For instance, compound 2g had an IC50 value of 16.38 μM, indicating significant potency.

Table 2: Antiproliferative Activity Against MDA-MB-231 Cell Line

CompoundIC50 (μM)
2a>100
2d29.39
2g16.38

The study highlighted that the presence of lipophilic groups in the structure correlated with increased biological activity, likely due to enhanced membrane permeability .

The proposed mechanisms through which 1H-benzimidazole-2-sulfonamide exerts its biological effects include:

  • Apoptosis Induction : The compound may disturb mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases .
  • Inhibition of Tubulin Polymerization : Some benzimidazole derivatives inhibit tubulin polymerization, which is crucial for cell division, thereby inducing cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 1H-Benzimidazole-2-sulfonamide derivatives with morpholinylpropyl substituents?

  • Methodological Answer : The synthesis typically involves a multi-step approach. First, the benzimidazole core is functionalized at the 2-position via sulfonylation using sulfonyl chlorides under reflux conditions in aprotic solvents (e.g., DCM or THF). The morpholinylpropyl side chain is introduced through nucleophilic substitution or alkylation reactions. For example, N-(3-(4-morpholinyl)propyl) groups can be appended using 3-morpholinopropylamine in the presence of a coupling agent (e.g., EDC/HOBt) . Purification often employs column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization from ethanol/water mixtures. Structural confirmation is achieved via 1H^1H-NMR, 13C^{13}C-NMR, and HRMS .

Q. How are benzimidazole-sulfonamide derivatives characterized for structural confirmation?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., sulfonamide NH at δ 10–12 ppm, morpholine protons at δ 3.5–3.7 ppm). 13C^{13}C-NMR confirms quaternary carbons (e.g., sulfonamide sulfur-linked carbons at δ 140–150 ppm) .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at 1150–1350 cm1^{-1}, and benzimidazole N-H stretches at 3200–3400 cm1^{-1} .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Q. What solvents and catalysts are optimal for benzimidazole-sulfonamide coupling reactions?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility of sulfonamide intermediates, while catalysts like pyridine or triethylamine neutralize HCl byproducts during sulfonylation. For morpholinylpropyl functionalization, Pd/C (10 wt%) under hydrogen atmosphere facilitates reductive amination or deprotection steps .

Advanced Research Questions

Q. How can reaction yields be optimized for N-(3-(4-morpholinyl)propyl) substitutions on benzimidazole-sulfonamides?

  • Methodological Answer : Yield optimization strategies include:

  • Temperature Control : Reactions at 60–80°C improve kinetics without decomposition .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(OAc)2_2) or organocatalysts (e.g., trifluoroacetic acid) can accelerate alkylation .
  • Solvent Selection : Mixed solvents (e.g., DCM/MeOH 4:1) balance solubility and reactivity .
  • Monitoring via TLC : Regular checks prevent over-reaction or side-product formation .

Q. What strategies are recommended for resolving contradictory spectroscopic data in benzimidazole-sulfonamide derivatives?

  • Methodological Answer : Contradictions (e.g., unexpected 1H^1H-NMR splitting or IR peak shifts) may arise from tautomerism, solvent effects, or impurities. Solutions include:

  • Variable-Temperature NMR : Resolves dynamic tautomerism (e.g., benzimidazole NH proton exchange) by analyzing spectra at 25°C vs. −40°C .
  • X-ray Crystallography : Provides unambiguous confirmation of solid-state structure .
  • HRMS Cross-Validation : Detects trace impurities or degradation products .

Q. How can computational chemistry aid in predicting the reactivity of morpholinylpropyl-substituted benzimidazole-sulfonamides?

  • Methodological Answer : Density Functional Theory (DFT) calculations model:

  • Electrophilic Reactivity : Fukui indices identify sulfonamide sulfur as a nucleophilic site .
  • Conformational Flexibility : Molecular dynamics simulations predict the morpholinylpropyl chain’s spatial orientation in solution .
  • Docking Studies : Predict binding affinities to biological targets (e.g., carbonic anhydrase) based on sulfonamide interactions .

Q. What experimental designs are effective for analyzing structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : SAR studies require:

  • Analog Synthesis : Vary substituents (e.g., sulfonamide vs. carboxamide, morpholine vs. piperazine) .
  • Biological Assays : Test enzyme inhibition (e.g., IC50_{50} against kinases) or antimicrobial activity (MIC via broth dilution) .
  • Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ) or steric parameters (Taft Es_s) to activity .

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